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Arsenic Oxide (As2O5) Hydrate

Cat. No.: B15292023
M. Wt: 231.86 g/mol
InChI Key: DOVFDUQBWSEJGT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into Arsenic(V) Oxide Hydrate (B1144303) Chemistry

The history of arsenic compounds is long and often associated with their toxicity. nih.govwikipedia.org Early investigations into arsenic chemistry were frequently driven by the need to understand and detect these toxic properties. The synthesis of arsenic acid, the parent compound of arsenic(V) oxide hydrate, can be traced back to the work of chemists who explored the oxidation of arsenic trioxide. wikipedia.orggoogle.com For instance, treating arsenic trioxide with concentrated nitric acid was an early method for preparing arsenic acid. wikipedia.org

The academic inquiry into arsenic(V) oxide hydrate and related compounds has evolved from simple synthesis and characterization to more complex studies of its structure, reactivity, and environmental fate. nih.govresearchgate.net Early work focused on determining the basic chemical properties and reactions of these compounds. wikipedia.org Over time, with the development of advanced analytical techniques, researchers have been able to probe the intricate details of its molecular structure and its interactions with other substances. researchgate.net

Significance of Arsenic(V) Oxide Hydrate in Contemporary Inorganic and Environmental Chemistry

In contemporary inorganic chemistry, arsenic(V) oxide hydrate serves as a precursor in the synthesis of various organoarsenic compounds and other arsenic-containing materials. nih.gov Its reactivity and structural similarities to phosphorus compounds make it a subject of interest for comparative studies in p-block chemistry. wikipedia.org The compound and its derivatives are also explored for their potential applications in catalysis and materials science, such as in the formulation of specialized glasses and as a component in certain chemical manufacturing processes. americanelements.comchemicalbook.com

The environmental significance of arsenic(V) oxide hydrate is primarily linked to the behavior of arsenate in soil and water systems. scbt.com Arsenic contamination of groundwater is a major global issue, and the pentavalent form, arsenate (As(V)), is one of the predominant species under oxidizing conditions. acs.orgmdpi.com Understanding the chemistry of arsenic(V) oxide hydrate is crucial for developing effective remediation strategies for arsenic-contaminated sites. Researchers study its adsorption onto minerals, its mobility in different environmental compartments, and the factors that control its bioavailability. scbt.comacs.org The transformation between the more toxic arsenite (As(III)) and the less mobile arsenate (As(V)) is a key area of environmental research. acs.orgmdpi.com

Scope and Research Objectives Pertaining to Arsenic(V) Oxide Hydrate

The primary objective of this article is to provide a focused and detailed overview of the chemical nature of arsenic(V) oxide hydrate. The scope is strictly limited to its historical context, its importance in inorganic and environmental chemistry, and its fundamental chemical and physical properties. This includes a detailed examination of its synthesis, structure, and characteristic reactions. The article will also touch upon its applications in catalysis and materials science, as well as its environmental implications as a contaminant.

This article will present detailed research findings and include data tables to illustrate key properties and comparative data. It will not, however, delve into dosage, administration, or safety and adverse effect profiles, as the focus is solely on the chemical compound itself from a scientific research perspective.

Chemical and Physical Properties of Arsenic(V) Oxide Hydrate

Structure and Bonding in the Arsenic(V) Oxide Hydrate Matrix

The structure of arsenic(V) oxide (As2O5) consists of tetrahedral {AsO4} and octahedral {AsO6} units that share corners. wikipedia.org This structure is distinct from that of its phosphorus counterpart, phosphorus(V) oxide. wikipedia.org When hydrated, water molecules are incorporated into the crystal lattice, forming arsenic(V) oxide hydrate (As2O5 · xH2O). The exact degree of hydration can vary. sigmaaldrich.com The dissolution of arsenic pentoxide in water leads to the formation of arsenic acid (H3AsO4). wikipedia.org

Studies on hydrated arsenic oxyacid species in aqueous solution have shown that protonated oxygen atoms can be distinguished by a longer As-O bond distance for both arsenic(V) and arsenic(III) species in the crystalline state. researchgate.net However, the average As-O distance for the HnAsO4(3-n)- species remains consistent. researchgate.net

Thermodynamic Data and Physical Constants

Arsenic(V) oxide is a white, glassy, and deliquescent solid that is relatively unstable. wikipedia.org It is more soluble in water than arsenic trioxide. nih.gov

Physicochemical Properties of Arsenic(V) Oxide and its Hydrate

Property Value
Arsenic(V) Oxide (As2O5)
Molar Mass 229.8402 g/mol wikipedia.org
Appearance White hygroscopic powder wikipedia.org
Density 4.32 g/cm³ wikipedia.org
Melting Point 315 °C (decomposes) wikipedia.org
Solubility in water 65.8 g/100 mL (20 °C) wikipedia.org
Arsenic(V) Oxide Hydrate (As2H2O6)
Molar Mass 247.86 g/mol nih.gov
Molecular Formula As₂H₂O₆ nih.gov

Synthesis and Characteristic Reactions of Arsenic(V) Oxide Hydrate

Laboratory and Industrial Synthesis Methodologies

Arsenic(V) oxide can be produced by heating arsenic trioxide (As2O3) under oxygen pressure, a reaction that is reversible. wikipedia.org Strong oxidizing agents like ozone, hydrogen peroxide, and nitric acid can also convert arsenic trioxide to the pentoxide. wikipedia.org A common laboratory preparation of arsenic acid involves the treatment of arsenic trioxide with concentrated nitric acid. wikipedia.org Industrially, arsenic acid can be prepared by the oxidation of arsenous acid with oxygen and water, using a catalytic amount of nitric acid and a halide. google.com

Key Chemical Reactions and Transformations

Arsenic(V) oxide is an oxidizing agent and reacts with reducing agents. chemicalbook.com When dissolved in water, it forms arsenic acid. wikipedia.org The dehydration of arsenic acid hemihydrate (2H3AsO4·H2O) at 100 °C results in condensation. wikipedia.org Thermal decomposition of arsenic pentoxide yields arsenic trioxide and oxygen. nih.gov

Applications of Arsenic(V) Oxide Hydrate in Catalysis and Materials Science

Applications in the Formulation of Specialty Glasses and Ceramics

Arsenic(V) oxide is used as a fining agent in the manufacturing of glass. americanelements.com It helps to remove bubbles from the molten glass, resulting in a clearer and more uniform product. In the realm of ceramics, metal oxides are crucial for creating materials with specific thermal and electronic properties. americanelements.com Arsenic(V) oxide, being a thermally stable source of arsenic, can be incorporated into ceramic formulations to achieve desired characteristics. americanelements.com

Environmental Implications of Arsenic(V) Oxide Hydrate

Arsenic(V) Oxide Hydrate as a Soil and Water Contaminant

Arsenic is a natural component of the Earth's crust and is found in various minerals. wikipedia.org Arsenic(V) oxide and its hydrated form, arsenic acid, are significant environmental contaminants, particularly in groundwater. wikipedia.org Under oxidizing conditions, the pentavalent state, arsenate (As(V)), is the predominant form of arsenic. acs.org The mobility and bioavailability of arsenic in soil and water are influenced by factors such as pH, redox potential, and the presence of other ions. scbt.commdpi.com

Adsorption, Desorption, and Mobility in Environmental Systems

The transport of arsenic in the environment is largely governed by adsorption and desorption processes on the surfaces of minerals, particularly iron oxides. scbt.comacs.org Both As(V) and As(III) sorb strongly to iron oxides, but their sorption behavior is dependent on the arsenic oxidation state and the specific iron oxide mineralogy. acs.org Understanding these interactions is critical for predicting the fate of arsenic in the environment and for developing effective remediation technologies. acs.org For instance, phosphate (B84403), which has a similar chemical structure to arsenate, can compete for sorption sites on iron oxides, potentially increasing arsenic mobility. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2H2O5 B15292023 Arsenic Oxide (As2O5) Hydrate

Properties

Molecular Formula

As2H2O5

Molecular Weight

231.86 g/mol

IUPAC Name

arsoarsonic acid

InChI

InChI=1S/As2H2O5/c3-1(4)2(5,6)7/h(H2,5,6,7)

InChI Key

DOVFDUQBWSEJGT-UHFFFAOYSA-N

Canonical SMILES

O[As](=O)(O)[As](=O)=O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of Arsenic V Oxide Hydrate

Controlled Laboratory Synthesis Pathways for Crystalline and Amorphous Phases

The synthesis of arsenic(V) oxide hydrate (B1144303) can be broadly categorized into three main routes: aqueous precipitation and sol-gel techniques, thermal dehydration of arsenic acid derivatives, and oxidation of lower arsenic oxides. Each of these methods offers a degree of control over the final product's phase, particle size, and hydration state.

Aqueous Precipitation and Sol-Gel Techniques

Aqueous precipitation is a common and versatile method for synthesizing various metal oxides and their hydrated forms. epa.gov In the context of arsenic(V) oxide hydrate, this typically involves the controlled addition of a precipitating agent to an aqueous solution containing arsenic(V) ions. The resulting precipitate can be either crystalline or amorphous, depending on factors such as pH, temperature, and the rate of addition of the precipitating agent.

Sol-gel synthesis offers another solution-based route to arsenic(V) oxide hydrate, often yielding materials with high purity and homogeneity. researchgate.netresearchgate.netnih.gov This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For arsenic(V) oxide hydrate, this could involve the hydrolysis and condensation of an arsenic precursor, such as an arsenic alkoxide, in a controlled manner. The sol-gel process allows for the formation of nanostructured materials, including nanoparticles and thin films, with tailored porosity and surface area. researchgate.netresearchgate.net

Technique Description Key Parameters Typical Product Phase
Aqueous Precipitation Involves adding a precipitating agent to an aqueous solution of arsenic(V) ions to form an insoluble product. epa.govmdpi.compH, Temperature, Reactant Concentrations, Rate of AdditionCrystalline or Amorphous
Sol-Gel Synthesis Involves the transition of a colloidal solution ("sol") into a solid network ("gel"). researchgate.netresearchgate.netacs.orgPrecursor Type, Solvent, Catalyst, Temperature, Aging TimeAmorphous or Nanocrystalline

Thermal Dehydration of Arsenic Acid Derivatives

Arsenic acid (H3AsO4) can be dehydrated under controlled thermal conditions to yield arsenic(V) oxide hydrate. The process involves the gradual removal of water molecules from the arsenic acid structure. The final hydration state of the arsenic(V) oxide produced is dependent on the temperature and duration of the heating process. Stepwise heating can lead to the formation of different hydrates before ultimately yielding anhydrous arsenic(V) oxide at higher temperatures.

Oxidation Routes from Lower Arsenic Oxides

Arsenic(V) oxide hydrate can also be prepared by the oxidation of lower arsenic oxides, most notably arsenic trioxide (As2O3). nih.gov This oxidation can be achieved using various oxidizing agents. For instance, treatment of arsenic trioxide with nitric acid followed by evaporation and dehydration can produce arsenic pentoxide. nih.gov The resulting product is hygroscopic and readily forms hydrates in the presence of moisture. nih.gov Another approach involves the oxidation of arsenite (As(III)) to arsenate (As(V)) using strong oxidants like manganese oxides. usda.govnih.gov This reaction is significant in environmental systems and can be harnessed for synthetic purposes. usda.govnih.gov

Mechanistic Investigations of Hydrate Formation and Crystal Growth

A deeper understanding of the formation of arsenic(V) oxide hydrate requires an examination of the underlying mechanistic processes, including nucleation, crystallization kinetics, and the influence of various reaction parameters.

Nucleation and Crystallization Kinetics

The formation of a solid phase from a solution begins with nucleation, the initial formation of small, stable clusters of molecules. In the context of arsenic(V) oxide hydrate, this involves the association of arsenic(V) ions and water molecules to form embryonic particles. The rate of nucleation is a critical factor that influences the final particle size and morphology of the product.

Following nucleation, these small clusters grow into larger crystals. The study of crystallization kinetics provides insights into the rate at which this growth occurs and the factors that control it. Techniques such as spectroscopy can be employed to monitor the changes in solution concentration and particle size over time, allowing for the determination of kinetic parameters. The kinetics of As(III) oxidation by manganese oxides, leading to the formation of As(V), have been studied, revealing that the process can be rapid. nih.gov

Influence of Reaction Parameters on Product Morphology and Hydration State

The physical and chemical properties of the synthesized arsenic(V) oxide hydrate are highly dependent on the conditions under which it is formed. Key reaction parameters that influence the final product include:

pH: The pH of the reaction medium can affect the speciation of arsenic(V) in solution and the surface charge of forming particles, thereby influencing nucleation and growth.

Temperature: Temperature affects the solubility of arsenic compounds, the rate of chemical reactions (including dehydration and oxidation), and the kinetics of nucleation and crystal growth. tandfonline.com

Reactant Concentrations: The initial concentrations of arsenic precursors and other reagents can impact the supersaturation of the solution, which in turn affects the nucleation rate and particle size.

Presence of Additives: The introduction of other ions or molecules can influence the crystallization process. For example, the presence of certain ions can either promote or inhibit crystal growth, and some organic molecules can act as templates, directing the formation of specific morphologies. The presence of phosphate (B84403) has been shown to affect the interaction of arsenate with mineral surfaces. nih.gov

By carefully controlling these parameters, it is possible to tailor the synthesis of arsenic(V) oxide hydrate to produce materials with specific morphologies, such as nanoparticles or well-defined crystals, and with a desired degree of hydration.

Reaction Parameter Influence on Product Characteristics
pH Affects arsenic speciation and particle surface charge, influencing nucleation and growth.
Temperature Impacts solubility, reaction rates, and crystallization kinetics. tandfonline.com
Reactant Concentrations Influences solution supersaturation, affecting nucleation rate and particle size.
Additives Can promote, inhibit, or direct crystal growth, affecting morphology.

Environmental and Geochemical Formation Pathways of Hydrated Arsenic(V) Species

The transformation and speciation of arsenic in the environment are governed by a complex interplay of chemical, physical, and biological factors. scielo.org.mx The pentavalent form, arsenate (As(V)), is the most stable form in oxic environments and exists as hydrated oxyanions. nih.govgeoscienceworld.org Its formation from other arsenic sources is a critical process.

The primary natural source of arsenic in the environment is the weathering of rocks and minerals. researchgate.net Arsenic is found in over 300 minerals, commonly as metal arsenides or sulfides. researchgate.netresearchgate.net The most abundant arsenic-bearing mineral is arsenopyrite (B74077) (FeAsS). Other common arsenic-containing minerals include realgar (As₄S₄), orpiment (As₂S₃), enargite (Cu₃AsS₄), and arsenical pyrite. researchgate.netnih.govwikipedia.org

The liberation of arsenic from these primary minerals occurs through hydrolysis and oxidation, processes collectively known as weathering. In the presence of oxygen and water, sulfide (B99878) minerals are particularly unstable. researchgate.net The oxidation of arsenopyrite, for example, releases arsenic, iron, and sulfate (B86663) into the environment. This process can be described by the following reaction:

4FeAsS(s) + 13O₂(aq) + 6H₂O(l) → 4FeSO₄(aq) + 4H₃AsO₃(aq)

The arsenous acid (H₃AsO₃), a form of trivalent arsenic (As(III)), produced in this initial stage is then further oxidized to arsenic acid (H₃AsO₄), a pentavalent arsenic (As(V)) species, in the presence of strong oxidants or microbial activity. geoscienceworld.org

2H₃AsO₃(aq) + O₂(aq) → 2H₃AsO₄(aq)

Arsenic acid and its conjugate bases (H₂AsO₄⁻, HAsO₄²⁻) are the dominant forms of dissolved As(V) in natural waters. nih.govgeoscienceworld.org These are hydrated arsenic(V) species. Under conditions of evaporation or high concentration, solid arsenic(V) oxide hydrate can precipitate. More commonly, these dissolved arsenate species are strongly adsorbed onto the surfaces of iron oxyhydroxides (like ferrihydrite and goethite), which are often formed concurrently from the oxidation of the iron released from minerals like arsenopyrite. researchgate.netresearchgate.netacs.org This adsorption onto iron oxides is a key process controlling arsenic's mobility in the environment. acs.orgtaylorfrancis.com In essence, the weathering of primary arsenic-bearing minerals directly leads to the formation of hydrated arsenic(V) species in the environment, either dissolved in water or sorbed to mineral surfaces.

While chemical oxidation of arsenite (As(III)) to arsenate (As(V)) occurs, it is often a slow process. oup.com Microorganisms play a crucial role, acting as catalysts that significantly accelerate this transformation. researchgate.net This microbial oxidation is a key component of the global arsenic cycle and is considered a major detoxification mechanism, as As(V) is generally less toxic and less mobile than As(III). encyclopedia.pubnih.gov

Numerous bacterial and archaeal species are known to oxidize As(III). nih.gov This process can be a detoxification strategy or a way to generate metabolic energy. nih.govtandfonline.com

Detoxification: Many heterotrophic bacteria oxidize As(III) to protect themselves from its toxic effects. tandfonline.com As(III) is highly toxic because it binds to sulfhydryl groups in proteins, disrupting their function. encyclopedia.pub The oxidation occurs in the periplasmic space of the bacteria, converting arsenite into the less harmful arsenate before it can enter the cell cytoplasm. nih.gov

Energy Generation (Chemolithoautotrophy): Some specialized microorganisms, known as chemoautotrophs, can use the oxidation of As(III) as their primary energy source for growth, coupling the reaction to the reduction of an electron acceptor like oxygen (O₂) or nitrate (B79036) (NO₃⁻). nih.govresearchgate.net This process is analogous to how other organisms "breathe" using different chemical compounds.

The key enzyme responsible for microbial arsenite oxidation is arsenite oxidase. scielo.org.mxnih.gov This enzyme, typically containing molybdenum and iron-sulfur clusters, facilitates the transfer of electrons from As(III) to an electron acceptor. nih.gov The genes encoding this enzyme (such as aioA and aioB) have been identified in a wide range of microorganisms isolated from various arsenic-contaminated environments, including geothermal springs, mine drainage, and groundwater. researchgate.netnih.gov

The rate of microbial As(III) oxidation can be remarkably fast. For instance, the bacterium Thermus HR13, isolated from a geothermal environment, was found to oxidize arsenite at a rate over 100 times greater than the abiotic rate. oup.com Similarly, immobilized cells of Pseudomonas migulae were able to achieve 100% conversion of As(III) to As(V) within 36 hours. nih.gov These findings highlight the central role of microorganisms in the formation of hydrated arsenic(V) species in the environment. encyclopedia.pub

Table 1: Examples of Arsenite-Oxidizing Bacteria and Oxidation Rates

Bacterial StrainEnvironment of IsolationConditionsReported Oxidation PerformanceReference
Thermus HR13Arsenic-rich terrestrial geothermal environmentAerobicOxidized 100% of arsenite within 16 hours; maximum rate of 0.15 mg L⁻¹ min⁻¹ oup.com
Pseudomonas migulae VC-19Arsenic-rich river sediments (Atacama Desert)Aerobic, immobilized on activated carbon100% conversion of 0.5 mM As(III) to As(V) after 36 hours nih.gov
Strain MLHE-1 (Chemoautotroph)Anoxic bottom water of Mono Lake, CaliforniaAnaerobic, with nitrate as electron acceptorOxidized arsenite to arsenate during incubation researchgate.net
Unnamed Chemoorganotrophic StrainAquatic environmentAerobicEfficiently oxidized As(III) to As(V) in liquid medium nih.gov
Brevibacterium sp. YZ-1Arsenic-contaminated soilAerobicUsed in combination with iron minerals to immobilize arsenic nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Arsenic V Oxide Hydrate

Crystallographic Analysis and Crystal Structures

Single-Crystal and Powder X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are powerful analytical techniques used to elucidate the atomic and molecular structure of crystalline materials. nih.govnih.gov

In the context of arsenic(V) oxide hydrates, these studies have been essential for confirming the molecular geometry and intermolecular interactions. The fundamental structural unit is the arsenate tetrahedron, [AsO₄]³⁻, analogous to the phosphate (B84403) tetrahedron in phosphoric acid. wikipedia.org In the hydrated forms, such as arsenic acid (AsO(OH)₃), the central arsenic atom is tetrahedrally coordinated to one oxygen atom and three hydroxyl groups. collegedunia.com

X-ray diffraction studies reveal that the crystal structures are extensively influenced by hydrogen bonding. The hydroxyl groups and water molecules of hydration form a complex network of hydrogen bonds, linking the AsO(OH)₃ units together. scientificvariablesontology.org For instance, in related compounds like sodium dihydrogen arsenate (NaH₂AsO₄), strong hydrogen bonds have been observed between adjacent H₂AsO₄⁻ anions.

Synchrotron-based PXRD is often employed for positive identification of various arsenic-containing compounds and minerals, providing high-resolution data that can distinguish between different phases and hydrates. nih.govnih.govresearchgate.net

Unit Cell Parameters and Space Group Determination

The crystal system, unit cell dimensions, and space group are fundamental properties derived from X-ray diffraction data. This information precisely defines the symmetry and repeating pattern of the crystal lattice.

While detailed crystallographic data for arsenic acid hydrates are not as commonly reported as for other compounds, analysis of the anhydrous forms of As₂O₅ provides insight into the structural possibilities of arsenate frameworks. Anhydrous arsenic(V) oxide is known to crystallize in at least two different polymorphs, highlighting the structural flexibility of arsenate compounds. The structure of arsenic acid hemihydrate (2H₃AsO₄·H₂O) is known to be triclinic, space group P-1. A study on a new microporous indium arsenate synthesized using arsenic acid shows an orthorhombic crystal system with the space group Pbca. researchgate.net

Table 1: Crystallographic Data for Arsenic(V) Oxides

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å, °)
Arsenic(V) Oxide (polymorph 1)As₂O₅OrthorhombicP2₁2₁2₁a=8.54, b=8.67, c=4.64 α=90, β=90, γ=90
Arsenic(V) Oxide (polymorph 2)As₂O₅TetragonalP4₁2₁2a=8.62, b=8.62, c=4.63 α=90, β=90, γ=90
Arsenic Acid Hemihydrate2H₃AsO₄·H₂OTriclinicP-1a=7.965, b=13.06, c=7.89 α=99.9, β=100.8, γ=100.8

Polymorphism and Phase Transitions in Hydrated Arsenic(V) Oxides

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. In the case of arsenic(V) oxide, this is observed in both the anhydrous and hydrated states. The anhydrous form, As₂O₅, has at least two known polymorphs, one orthorhombic and one tetragonal, which differ in the connectivity of their AsO₄ tetrahedra and AsO₆ octahedra.

The various hydrates of arsenic acid can be considered a form of polymorphism related to the degree of hydration. The preparation of arsenic acid by treating arsenic trioxide with concentrated nitric acid yields different hydrates depending on the crystallization temperature. wikipedia.orgcollegedunia.com

Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O) : This is the most common and stable crystalline form, obtained upon cooling the resulting solution. wikipedia.orgcollegedunia.comscientificvariablesontology.org

Arsenic Acid Dihydrate (H₃AsO₄·2H₂O) : This form is produced when crystallization occurs at lower temperatures. wikipedia.orgcollegedunia.com

The transition between these forms is primarily driven by temperature and water activity. Upon heating, the crystalline hydrates lose water. The hemihydrate, for example, begins to dehydrate upon heating to 100 °C, eventually leading to the formation of the anhydrous oxide at higher temperatures. wikipedia.orgcollegedunia.comechemi.com

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. These techniques are highly sensitive to the nature of chemical bonds, molecular symmetry, and the local environment of functional groups, making them invaluable for characterizing arsenic(V) oxide hydrates.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying functional groups. In arsenic(V) oxide hydrate (B1144303), FTIR spectra are dominated by vibrations of the arsenate group (AsO₄) and the hydroxyl (O-H) groups from both the acid and the water of hydration.

The key vibrational modes observed in the FTIR spectra include:

O-H Stretching : A broad absorption band is typically observed in the high-frequency region (around 3600–3200 cm⁻¹) corresponding to the stretching vibrations of the O-H bonds in the As-OH groups and water molecules. The broadness of this band is indicative of extensive hydrogen bonding within the crystal structure.

As=O Stretching : Strong absorptions related to the stretching of the arsenic-oxygen double bond (As=O) appear in the 900-1000 cm⁻¹ region.

As-O(H) Stretching : Vibrations corresponding to the stretching of the arsenic-hydroxyl (As-OH) single bonds are found at lower frequencies.

Bending Vibrations : O-H bending vibrations (δ(H₂O)) from water molecules typically appear around 1600-1650 cm⁻¹. Bending modes of the As-O-H group and the O-As-O framework occur at lower wavenumbers.

In situ ATR-FTIR studies have been effectively used to study the adsorption of arsenate species onto iron oxide surfaces, demonstrating the ability of this technique to distinguish between different surface complexes.

Table 2: Characteristic FTIR Absorption Bands for Arsenate Species

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~3400 (broad)ν(O-H) from H₂O and As-OH
~1630δ(H-O-H) from H₂O
~870νₐₛ(As-O) of sorbed AsO₄³⁻
~800νₛ(As-O) of complexed AsO₄³⁻
~748ν(As-OH) of protonated arsenate

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in FTIR spectra.

For arsenic acid, which has an idealized C₃ᵥ symmetry in aqueous solution, Raman spectroscopy is instrumental in assigning the fundamental vibrational modes of the AsO₄ skeleton. wikipedia.org The spectra of crystalline hydrates provide a fingerprint that can identify the specific phase and offer insights into the crystal structure.

Key findings from Raman studies of arsenic acid and arsenates include:

The most intense band in the Raman spectrum of the arsenate ion (AsO₄³⁻) is the symmetric stretching mode (ν₁), which is a sharp, polarized band.

In protonated species like H₃AsO₄, the symmetry is lowered, leading to the splitting of degenerate vibrational modes and the appearance of new bands. For example, the symmetric As-O stretch appears at a different frequency from the antisymmetric stretches.

Studies on aqueous solutions of arsenic acid have assigned bands corresponding to As-(OH) and As=O stretching modes, as well as the various O-As-O deformation modes.

The combination of FTIR and Raman data allows for a comprehensive vibrational analysis, enabling the calculation of force constants for the chemical bonds and providing a deeper understanding of the molecular structure.

Table 3: Prominent Raman Shifts for Arsenic Oxides

Wavenumber (cm⁻¹)Compound/PhaseVibrational AssignmentReference
84, 268-269Arsenolite (As₂O₃)T₂g modes researchgate.net
370-371, 560-561Arsenolite (As₂O₃)A₁ symmetry modes researchgate.net
196, 256Grey ArsenicEg and A₁g modes researchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a sample. usgs.govyoutube.com It is particularly valuable for characterizing materials lacking long-range order, such as amorphous solids or hydrated compounds. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). usgs.govyoutube.com

For arsenic(V) oxide hydrate (As2O5·nH2O), XAS at the arsenic K-edge provides detailed information about the oxidation state of arsenic and its local coordination environment, including the number and type of neighboring atoms and their respective distances from the arsenic atom. rsc.orgnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) Analysis of Arsenic(V) Sites

EXAFS refers to the oscillatory modulation of the X-ray absorption coefficient at energies above an absorption edge. youtube.comaps.org These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered from neighboring atoms. youtube.comyoutube.com Analysis of the EXAFS spectrum can yield precise information about the local atomic structure around the absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms. aps.orgrsc.org

In the context of arsenic(V) oxide hydrate, EXAFS studies reveal the coordination of arsenic with surrounding oxygen atoms. The analysis typically involves fitting the experimental data with theoretical models to extract structural parameters. For instance, in many arsenate compounds, which are structurally related to hydrated arsenic(V) oxide, arsenic is found in a tetrahedral coordination with four oxygen atoms (AsO4 tetrahedron). geologyscience.ru

EXAFS data for As(V) species often show a primary coordination shell of oxygen atoms at a distance of approximately 1.69 Å. geologyscience.ru Beyond this first shell, further shells of atoms can be identified. For example, in scorodite (FeAsO4·2H2O), a mineral containing arsenate, As-Fe distances have been determined to be around 3.31 Å and 3.42 Å. geologyscience.ru While not directly arsenic(V) oxide hydrate, these findings provide a basis for understanding the local structure in related arsenate systems. The analysis of EXAFS spectra can also distinguish between different types of linkages, such as corner-sharing or edge-sharing polyhedra, by examining the interatomic distances and coordination numbers. geologyscience.ru

Interactive Table: Representative EXAFS Fitting Parameters for As(V) in an Oxide Environment

ShellAtomCoordination Number (N)Interatomic Distance (R, Å)
1O4~1.69
2As or MetalVariesVaries

Note: The values presented are representative and can vary depending on the specific hydration state and sample conditions. The second shell would depend on the degree of polymerization of the AsO4 tetrahedra.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Confirmation

The XANES region of the X-ray absorption spectrum, which encompasses the energies from just below to about 50 eV above the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. arizona.educhalcogen.ro The position and features of the absorption edge, particularly the "white line," provide a fingerprint of the arsenic's valence state. nih.gov

For arsenic compounds, a distinct shift in the absorption edge energy is observed between different oxidation states. nih.gov The As K-edge for As(V) compounds is found at a higher energy than that for As(III) compounds. nih.govresearchgate.net Specifically, the white line energy for As(V) species typically falls in the range of 11872.6–11875.3 eV, whereas for As(III) species, it is in the range of 11870.0–11871.7 eV. nih.gov This clear separation allows for the unambiguous confirmation of the +5 oxidation state of arsenic in arsenic(V) oxide hydrate.

Furthermore, the shape and intensity of the white line and other near-edge features can provide information about the local symmetry around the arsenic atom. rsc.orgchalcogen.ro In As(V) compounds with a tetrahedral oxygen environment, the XANES spectrum exhibits characteristic features that can be compared with those of known standard compounds to confirm the local geometry. nih.gov

Interactive Table: Arsenic K-edge XANES White Line Positions for Different Oxidation States

Arsenic SpeciesOxidation StateWhite Line Energy (eV)
As(III) compounds+311870.0 - 11871.7 nih.gov
As(V) compounds+511872.6 - 11875.3 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State Characterization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei in solid materials. emory.edu For arsenic-containing compounds, ⁷⁵As NMR can provide valuable insights into the structure and bonding. pascal-man.com However, ⁷⁵As is a quadrupolar nucleus (spin I = 3/2), which means its NMR signals are often broadened by the interaction of its nuclear quadrupole moment with the local electric field gradient. mdpi.comhuji.ac.il This broadening can make the acquisition and interpretation of spectra challenging, particularly for asymmetric environments. huji.ac.ilnih.gov

Despite these challenges, solid-state ⁷⁵As NMR has been successfully applied to characterize various arsenic compounds. pascal-man.comnih.govnih.gov The chemical shift in ⁷⁵As NMR is sensitive to the coordination environment and the nature of the chemical bonds. For arsenate (AsO₄³⁻) in solution, the ⁷⁵As NMR signal is observable, and its properties can change significantly with protonation state, indicating sensitivity to the local chemical environment. huji.ac.il In the solid state, high magnetic fields and specialized techniques can be employed to obtain high-resolution spectra of quadrupolar nuclei like ⁷⁵As. emory.edunih.gov

For arsenic(V) oxide hydrate, solid-state ⁷⁵As NMR could potentially be used to distinguish between different hydrated forms by probing the symmetry of the arsenic sites. The presence of water molecules in the coordination sphere would influence the electric field gradient at the arsenic nucleus, leading to changes in the NMR lineshape and quadrupolar coupling constant. nih.gov While specific studies on arsenic(V) oxide hydrate are not widely reported, research on related arsenic oxysalts has demonstrated the feasibility of using high-field ⁷⁵As NMR to study these materials. pascal-man.com

Microscopic and Spectroscopic Imaging Techniques

The integration of spectroscopic techniques with microscopy allows for the spatially resolved chemical analysis of heterogeneous samples. Techniques such as micro-X-ray absorption spectroscopy (μ-XAS) combine the structural and chemical sensitivity of XAS with the ability to probe micrometer-sized regions of a sample. arizona.eduosti.govnih.gov

For a compound like arsenic(V) oxide hydrate, which may exist in various forms or be part of a complex mixture, μ-XANES and micro-EXAFS can be used to map the distribution of arsenic and determine its speciation and local coordination environment on a microscopic scale. arizona.edunih.gov This is particularly relevant in environmental or materials science contexts where arsenic(V) oxide hydrate might be present as discrete particles or in association with other phases. nih.govosti.gov For example, μ-XANES has been used to identify the oxidation state of arsenic in individual particles within mine tailings. arizona.edu

By scanning a focused X-ray beam across a sample and collecting an absorption spectrum at each point, a chemical map can be generated, revealing the spatial distribution of different arsenic species. This approach provides a powerful means to study the heterogeneity of arsenic(V) oxide hydrate samples and their interactions with other components in a mixture.

Reactivity, Transformation, and Interaction Mechanisms of Arsenic V Oxide Hydrate

Aqueous Speciation and pH-Dependent Transformations of Arsenate Anions

The dissolution of arsenic(V) oxide hydrate (B1144303) in water yields arsenic acid (H₃AsO₄), a triprotic acid analogous to phosphoric acid. wikipedia.org The subsequent behavior of arsenic in aqueous environments is governed by a series of pH-dependent dissociation equilibria, which dictate the dominant arsenate species present.

Dissociation Equilibria of Arsenic Acid Hydrates

Arsenic acid undergoes a stepwise loss of its three protons, with each dissociation step characterized by a specific acid dissociation constant (pKa). wikipedia.orgvaia.com These equilibria are fundamental to understanding the chemical form of arsenate in solution.

The dissociation reactions are as follows:

H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺, with a pKa₁ of approximately 2.19 to 2.26. wikipedia.orgopentextbc.ca

H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺, with a pKa₂ of about 6.76 to 6.94. wikipedia.orgopentextbc.ca

HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺, with a pKa₃ of around 11.5. wikipedia.org

The significant differences between these pKa values indicate that the dominant arsenate species changes with varying pH. vaia.com

Protonation States and Ionic Forms in Solution

The protonation state of arsenate anions in an aqueous solution is directly dependent on the pH of the environment. researchgate.netresearchgate.net

Under strongly acidic conditions (pH < 2), the fully protonated, non-charged arsenic acid (H₃AsO₄) is the predominant species. researchgate.netresearchgate.net

In the pH range typical of most natural waters (pH 3-6), the dihydrogen arsenate anion (H₂AsO₄⁻) is the dominant form. researchgate.netresearchgate.netacademie-sciences.fr

As the pH becomes neutral to moderately alkaline (pH 7-11), the hydrogen arsenate anion (HAsO₄²⁻) becomes the most prevalent species. researchgate.netresearchgate.netacademie-sciences.fr

In strongly alkaline solutions (pH > 11.5), the fully deprotonated arsenate anion (AsO₄³⁻) dominates. wikipedia.orgresearchgate.net

The speciation of arsenate is a critical factor in its environmental mobility and interaction with mineral surfaces. academie-sciences.fracademie-sciences.fr

Table 1: pH-Dependent Speciation of Arsenate

pH RangeDominant Arsenate Species
< 2H₃AsO₄
3 - 6H₂AsO₄⁻
7 - 11HAsO₄²⁻
> 11.5AsO₄³⁻

Surface Chemistry and Adsorption Phenomena

The interaction of dissolved arsenate species with mineral surfaces, particularly metal (hydr)oxides, is a key process controlling the fate and transport of arsenic in the environment. geoscienceworld.org This interaction is largely governed by adsorption, a process where arsenate ions bind to the surface of these minerals.

Interaction with Metal (Hydr)oxide Mineral Surfaces

Arsenate exhibits a strong affinity for the surfaces of various metal (hydr)oxide minerals, most notably those of iron and aluminum. geoscienceworld.orgnih.govacs.org This strong adsorption is a significant natural attenuation mechanism for arsenic contamination. nih.gov The extent of adsorption is highly dependent on factors such as pH, the type of mineral, and the presence of competing ions like phosphate (B84403). academie-sciences.frgeoscienceworld.orgacs.org For instance, arsenate adsorption onto iron oxy-hydroxides is favored at pH values below the point of zero charge (PZC) of the mineral, where the surface is positively charged. academie-sciences.fr

Inner-Sphere and Outer-Sphere Complexation Mechanisms

The binding of arsenate to mineral surfaces can occur through two primary mechanisms: inner-sphere and outer-sphere complexation.

Inner-sphere complexation involves the formation of a direct covalent bond between the arsenate ion and the metal cation on the mineral surface. academie-sciences.frnih.govacs.org This type of complexation is characterized by the absence of water molecules between the adsorbing ion and the surface. acs.org Inner-sphere complexes are generally more stable and less susceptible to desorption. tandfonline.com Evidence from various spectroscopic techniques, such as Extended X-ray Absorption Fine Structure (EXAFS), confirms the prevalence of inner-sphere complexation for arsenate on iron and aluminum hydroxides. nih.govacs.orgnih.gov

Outer-sphere complexation is a weaker form of binding where the arsenate ion remains separated from the mineral surface by one or more layers of water molecules. researchgate.netacs.org The interaction is primarily electrostatic. While less common for arsenate, some studies suggest that outer-sphere complexes can coexist with inner-sphere complexes on certain mineral surfaces like corundum and hematite. researchgate.net Their presence has also been suggested on gibbsite, potentially at sites where the ligand exchange rate is slow. acs.orgnih.gov

Bidentate, Monodentate, and Bridging Coordination Geometries

Within inner-sphere complexation, arsenate can adopt several coordination geometries, which describe how the arsenate tetrahedron binds to the metal centers on the mineral surface.

Monodentate complexes involve the arsenate ion binding to a single metal center on the surface through one of its oxygen atoms. nih.govgeologyscience.ru While some studies have suggested the presence of monodentate complexes, particularly on goethite, their stability has been a subject of debate. nih.govnih.govgeologyscience.ru

Bidentate complexes are formed when the arsenate ion binds to the mineral surface through two of its oxygen atoms. This can occur in two ways:

Bidentate mononuclear (edge-sharing): The two oxygen atoms of the arsenate bind to the same metal center on the surface. geologyscience.ru

Bidentate binuclear (corner-sharing or bridging): The two oxygen atoms of the arsenate bridge between two different metal centers on the surface. geoscienceworld.orgacs.orggeologyscience.ru This bidentate, binuclear bridging complex is widely considered to be the predominant form of inner-sphere arsenate complexation on iron (hydr)oxide surfaces like ferrihydrite and goethite. geoscienceworld.orgnih.gov

The specific coordination geometry can be influenced by factors such as surface loading, with bidentate complexes often dominating at higher surface coverages. nih.gov There is also evidence suggesting the potential for tridentate complexation, where arsenate binds to two or three adjacent metal centers, though distinguishing this from bidentate complexes using spectroscopic methods can be challenging. nih.gov

Table 2: Coordination Geometries of Arsenate on Mineral Surfaces

Coordination TypeDescription
Inner-Sphere
MonodentateBinds to one surface metal center.
Bidentate MononuclearBinds to one surface metal center via two oxygen atoms.
Bidentate Binuclear (Bridging)Binds to two adjacent surface metal centers.
TridentateBinds to two or three adjacent surface metal centers.
Outer-Sphere
Electrostatic/Hydrogen BondingNo direct bond to the surface; separated by water molecules.

Influence of Surface Properties (e.g., Point of Zero Charge, Surface Area)

The surface properties of arsenic(V) oxide hydrate, and related arsenic(V) species on mineral surfaces, play a critical role in its reactivity and interaction with the surrounding environment. Key parameters influencing these interactions include the point of zero charge (PZC) and the specific surface area.

The point of zero charge (PZC) is the pH at which the surface of a substance has a net neutral charge. This property is crucial for understanding the adsorption of ionic species. For instance, the adsorption of arsenate [As(V)] is significantly influenced by the surface charge of adsorbent materials like iron and aluminum oxides. acs.org At pH values below the PZC, the surface is positively charged, favoring the adsorption of anionic species like arsenate. Conversely, at pH values above the PZC, the surface becomes negatively charged, leading to electrostatic repulsion and decreased adsorption of arsenate.

The specific surface area of an adsorbent material is another determining factor in the extent of arsenic(V) adsorption. A larger surface area provides more available sites for arsenic to bind. For example, iron and manganese (hydr)oxide sorbents with high surface areas have demonstrated significant adsorption capacities for arsenate. researchgate.netnih.gov Studies have shown that the transformation of amorphous iron oxides to more crystalline forms, which is accompanied by a decrease in specific surface area, can lead to a reduction in arsenate sorption sites and potentially increase arsenic mobility. acs.org

The table below summarizes the specific surface area and maximum adsorption densities for arsenate on various iron oxide minerals.

Surface Properties and Arsenate Adsorption on Iron Oxides

MineralSpecific Surface Area (m²/g)Maximum As(V) Adsorption Density (µmol/m²)pH for Maximum Adsorption
Goethite (α-FeOOH)Variable1.243
Goethite (α-FeOOH)Variable0.42Neutral
Hydrous Ferric Oxide (HFO)600 (assumed)Not specifiedVariable

Competitive Adsorption with Co-existing Anions (e.g., Phosphate, Silicate)

In natural and engineered systems, arsenic(V) oxide hydrate rarely exists in isolation. Its adsorption and mobility are significantly affected by the presence of other anions that compete for the same binding sites on mineral surfaces. Phosphate (PO₄³⁻) and silicate (B1173343) (SiO₃²⁻) are two of the most common and effective competitors.

Phosphate and arsenate are chemical analogs, both existing as tetrahedral oxyanions. usda.gov This structural similarity leads to strong competition for adsorption sites on various minerals, including goethite and other iron oxides. researchgate.netusda.govacs.org Studies have shown that the presence of phosphate can significantly inhibit the adsorption of arsenate. researchgate.netacs.org The degree of competition is dependent on the relative concentrations of the two anions and the pH of the system. usda.govacs.org In some cases, the total amount of adsorbed anions (arsenate and phosphate) can be greater than when either ion is present alone, suggesting the existence of different types of binding sites with varying affinities. acs.org However, at high concentrations, arsenate has been observed to bind more strongly than phosphate. acs.org

Silicate also competes with arsenate for adsorption sites, particularly on iron oxides. researchgate.net Similar to phosphate, silicate is a tetrahedral anion that can form inner-sphere complexes on mineral surfaces, leading to a reduction in arsenate adsorption capacity. researchgate.net The inhibitory effect of co-existing anions on arsenate removal generally follows the order: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > Cl⁻ > NO₃⁻. acs.org

The table below illustrates the competitive effect of phosphate on arsenate adsorption on goethite.

Competitive Adsorption of Arsenate and Phosphate on Goethite

ConditionObservationReference
Simultaneous addition of equal concentrationsBoth ions were adsorbed about equally, with slightly greater total surface coverage. acs.org
Sequential addition (arsenate first, then phosphate)The extent of arsenate replacement by phosphate increased with the initial equilibration time of arsenate. acs.org
Sequential addition (phosphate first, then arsenate)The total amount of adsorbed anion was less than when both were added simultaneously, suggesting stronger binding of arsenate at high concentrations. acs.org

Kinetic and Thermodynamic Aspects of Adsorption Processes

The adsorption of arsenate [As(V)] is a time-dependent process involving both rapid and slow reaction phases. acs.orgiitd.ac.in Understanding the kinetics and thermodynamics of this process is essential for predicting the fate and transport of arsenic in the environment.

Kinetics: The adsorption of arsenate onto various surfaces, such as soils and metal oxides, typically follows a biphasic pattern. acs.orgiitd.ac.in An initial rapid adsorption phase is followed by a much slower, gradual retention phase. acs.orgiitd.ac.in This slow reaction can continue for extended periods, from days to even over a year in some cases. acs.org The rate-limiting step is often attributed to the diffusion of arsenate into the internal structure of the adsorbent material. iitd.ac.in The pseudo-second-order kinetic model frequently provides a good description of arsenate adsorption, indicating that the process is likely chemisorption. tandfonline.com

Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. Studies have shown that arsenate adsorption can be either exothermic or endothermic, depending on the adsorbent material. acs.orgresearchgate.net A negative value for ΔG° indicates a spontaneous adsorption process. acs.org For example, the adsorption of As(V) onto iron-modified biochars was found to be spontaneous, with ΔG° values becoming more negative as the temperature increased, suggesting the process was also endothermic. acs.org The negative entropy of activation (ΔS#) observed in some studies suggests an associative adsorption mechanism. nih.gov

The table below presents key kinetic and thermodynamic findings for arsenate adsorption.

Kinetic and Thermodynamic Parameters of Arsenate Adsorption

ParameterFindingReference
Adsorption RateInitially rapid, followed by a slow, gradual retention. acs.orgiitd.ac.in
Kinetic ModelOften well-described by the pseudo-second-order model, suggesting chemisorption. tandfonline.com
Rate-Limiting StepCan be controlled by film diffusion or intraparticle diffusion. tandfonline.comnih.gov
Gibbs Free Energy (ΔG°)Negative values indicate a spontaneous process. acs.org
Enthalpy (ΔH°)Can be endothermic or exothermic depending on the adsorbent. acs.orgtandfonline.comresearchgate.net
Entropy of Activation (ΔS#)Negative values suggest an associative adsorption mechanism. nih.gov

Redox Transformations and Environmental Fate

The environmental behavior and ultimate fate of arsenic(V) oxide hydrate are profoundly influenced by redox (reduction-oxidation) reactions. These transformations, often mediated by microorganisms, can alter the mobility and toxicity of arsenic.

Reduction Pathways of Arsenic(V) Hydrates (e.g., by organic matter, microbial activity)

Arsenic(V) can be reduced to the more toxic and mobile arsenic(III) through various pathways, primarily involving microbial activity and reactions with organic matter.

Microbial Reduction: A diverse range of bacteria and archaea can reduce arsenate [As(V)] to arsenite [As(III)]. wikipedia.org This can occur through two main enzymatic pathways:

Respiratory Arsenate Reductase (ArrA): Some microbes use arsenate as a terminal electron acceptor in anaerobic respiration, a process known as dissimilatory arsenate reduction. oup.comnih.gov The ArrA enzyme, a membrane-bound or periplasmic protein, catalyzes this reduction. wikipedia.orgacs.org This pathway is particularly important in anoxic environments. acs.org

Cytoplasmic Arsenate Reductase (ArsC): This enzyme is part of an arsenic resistance mechanism found in many microbes. wikipedia.orgacs.org It reduces arsenate intracellularly to arsenite, which is then expelled from the cell. acs.org

Reduction by Organic Matter: Natural organic matter, such as fulvic and humic acids, can also facilitate the abiotic reduction of As(V) to As(III). researchgate.netnih.gov For instance, Suwannee River fulvic acid has been shown to reduce As(V) in aqueous solutions, a process that can occur even in the absence of light. researchgate.net Semiquinone radicals and hydroquinones, formed during the reduction of quinone moieties in humic substances, can participate in these redox transformations. nih.govacs.org

Stability under Varying Redox Conditions

The stability of arsenic(V) species is highly dependent on the redox potential (Eh or pe) and pH of the environment. researchgate.net

Oxidizing Conditions: In oxic environments, such as surface waters and well-aerated soils, arsenic predominantly exists in the pentavalent state, As(V). researchgate.netwwdmag.com Under these conditions, As(V) tends to be adsorbed onto the surfaces of metal oxides, particularly those of iron, which limits its mobility. researchgate.net

Reducing Conditions: As redox conditions become more reducing, such as in anoxic groundwater or sediments, the reduction of As(V) to As(III) is favored. nih.gov This transformation significantly increases arsenic's mobility because As(III) is generally less strongly adsorbed to mineral surfaces than As(V). oup.comresearchgate.net However, under strongly reducing conditions, the formation of arsenic sulfide (B99878) minerals can occur, which may decrease the concentration of dissolved arsenic. nih.gov

The interplay between redox conditions, pH, and the presence of other chemical species like iron and sulfur ultimately governs the speciation and environmental fate of arsenic. researchgate.net

Thermal Decomposition and Pyrolysis Reactions of Arsenic(V) Oxide Hydrate

The thermal treatment of materials containing arsenic(V) oxide hydrate can lead to complex decomposition and pyrolysis reactions, influencing the speciation and volatility of arsenic.

Heating arsenic(V) oxide (As₂O₅) can cause it to decompose back to arsenic(III) oxide (As₂O₃) and oxygen, a reversible reaction. wikipedia.org The presence of reducing agents, such as organic matter (e.g., glucose) or activated carbon, can significantly enhance the reduction of As(V) to As(III) during thermal processes. researchgate.net For example, studies on the thermal decomposition of wood treated with chromated copper arsenate (CCA) have shown that the wood, char, and pyrolysis vapors create a reducing environment that promotes the conversion of As(V) to the more volatile As(III). researchgate.net

The table below summarizes key findings related to the thermal behavior of arsenic(V) oxide.

Thermal Behavior of Arsenic(V) Oxide

ConditionObservationReference
Heating of pure As₂O₅Decomposes to As₂O₃ and O₂. wikipedia.org
Heating of As₂O₅ with reducing agents (e.g., glucose, activated carbon)Enhanced reduction of As(V) to As(III). researchgate.net
Pyrolysis of arsenic-contaminated materialsPyrolysis temperature influences arsenic speciation and availability. nih.govnih.gov

Decomposition Products and Gaseous Emissions

The thermal decomposition of arsenic(V) oxide hydrate (As₂O₅·xH₂O) is a process that results in the formation of various products and the release of gaseous emissions. Under neutral or oxidizing conditions, the decomposition of arsenic(V) oxide (As₂O₅) to arsenic(III) oxide (As₂O₃) and oxygen gas does not readily occur at temperatures below 500°C. capes.gov.brresearchgate.net However, at higher temperatures, decomposition is observed. capes.gov.brresearchgate.net The primary solid decomposition product is arsenic(III) oxide, while the main gaseous emission is oxygen.

It is important to note that arsenic(III) oxide is more volatile than arsenic(V) oxide and can be released at temperatures as low as 200°C. capes.gov.brresearchgate.net This release is driven by its temperature-dependent vapor pressure. capes.gov.brresearchgate.net The decomposition temperature of arsenic(V) oxide is reported to be 315°C. coleparmer.com Hazardous decomposition products include various oxides of arsenic. coleparmer.com

The following table summarizes the key decomposition products and gaseous emissions from the thermal treatment of arsenic(V) oxide hydrate.

Input MaterialTemperature RangeSolid ProductsGaseous Emissions
Arsenic(V) Oxide Hydrate (As₂O₅·xH₂O)> 315°C coleparmer.comArsenic(III) Oxide (As₂O₃) capes.gov.brresearchgate.netOxygen (O₂) capes.gov.brresearchgate.net, Water Vapor (H₂O)
Arsenic(V) Oxide (As₂O₅)> 500°C capes.gov.brresearchgate.netArsenic(III) Oxide (As₂O₃) capes.gov.brresearchgate.netOxygen (O₂) capes.gov.brresearchgate.net

Influence of Reducing Environments on Thermal Behavior

The thermal behavior of arsenic(V) oxide hydrate is significantly influenced by the presence of a reducing environment. capes.gov.brresearchgate.net In such environments, the reduction of pentavalent arsenic (As(V)) to the more volatile trivalent arsenic (As(III)) is favored. capes.gov.brresearchgate.net This phenomenon has been observed in studies involving the pyrolysis of wood treated with chromated copper arsenate (CCA), where the wood, char, and pyrolysis vapors create a reducing atmosphere. capes.gov.brresearchgate.net

The interaction with reducing agents, such as glucose and activated carbon, has been shown to promote the decomposition and volatilization of arsenic pentoxide at lower temperatures. capes.gov.brresearchgate.net For instance, the presence of activated carbon can facilitate the volatilization of arsenic at temperatures above 300°C, likely through its reducing action. capes.gov.brresearchgate.net Similarly, the interaction between arsenic(V) oxide and glucose leads to a faster decomposition of the arsenic pentoxide. capes.gov.brresearchgate.net This effect is even more pronounced when the purge gas contains oxygen. capes.gov.brresearchgate.net

The reduction of As(V) to As(III) is a critical step, as As(III) oxide is readily released as As₄O₆ at temperatures as low as 200°C. researchgate.net Studies have shown that carbon can catalyze the transformation of As(V) to As(III) at temperatures between 150-200°C. researchgate.net

The table below details the influence of different reducing agents on the thermal behavior of arsenic(V) oxide.

Reducing AgentTemperature RangeObserved EffectReference
GlucoseNot specifiedFaster decomposition of arsenic pentoxide. capes.gov.brresearchgate.net
Activated Carbon> 300°CPromotes volatilization of arsenic. capes.gov.brresearchgate.net
Wood, Char, Pyrolysis VaporsNot specifiedFavors reduction of As(V) to As(III). capes.gov.brresearchgate.net

Intercalation Chemistry with Layered Host Materials (e.g., with arsenic(III) oxide as host)

Intercalation chemistry involves the insertion of guest species into a host material with a layered structure. abebooks.comrsc.orgnih.gov While arsenic(V) oxide itself is not typically described as a host material for intercalation, the related compound, arsenic(III) oxide (As₂O₃), exhibits a rich intercalation chemistry. rsc.orgrsc.orgacs.org

Arsenic(III) oxide can form intercalation compounds where layers of As₂O₃ are separated by guest ions. rsc.orgrsc.orgacs.org The structure of these intercalates is distinct from the layered polymorphs of As₂O₃ because the introduction of ions between the layers alters their conformation, involving the breaking and reforming of As-O covalent bonds. rsc.org

A number of arsenic(III) oxide intercalates have been characterized, including those with alkali metal halides. rsc.orgacs.orgacs.org For example, new hydrated arsenic(III) oxide intercalates with potassium chloride, KCl·As₂O₃·½H₂O and KCl·As₂O₃·3H₂O, have been synthesized and structurally characterized. acs.org These compounds can be synthesized through various methods, including mechanochemical routes at ambient temperature and pressure. acs.org The thermal stability of these intercalates has been evaluated, showing transformations upon heating. For instance, KCl·As₂O₃·3H₂O transforms into KCl·As₂O₃·½H₂O at 120°C. acs.org

While the direct intercalation of arsenic(V) oxide hydrate as a guest into a host like arsenic(III) oxide is not explicitly detailed in the provided search results, the extensive intercalation chemistry of arsenic(III) oxide suggests the potential for complex interactions between different arsenic oxides and other layered materials. The study of such systems is an active area of research in materials science. abebooks.comrsc.orgrsc.org

The following table lists some examples of arsenic(III) oxide intercalates.

Host MaterialGuest SpeciesResulting IntercalateReference
Arsenic(III) Oxide (As₂O₃)Potassium Chloride (KCl), Water (H₂O)KCl·As₂O₃·½H₂O acs.org
Arsenic(III) Oxide (As₂O₃)Potassium Chloride (KCl), Water (H₂O)KCl·As₂O₃·3H₂O acs.org
Arsenic(III) Oxide (As₂O₃)Rubidium Chloride (RbCl), Water (H₂O)RbCl·As₂O₃·½H₂O acs.org
Arsenic(III) Oxide (As₂O₃)Rubidium Chloride (RbCl)RbCl·2As₂O₃ acs.org
Arsenic(III) Oxide (As₂O₃)Potassium Azide (KN₃)Not specified rsc.org
Arsenic(III) Oxide (As₂O₃)Ammonium (B1175870) Azide (NH₄N₃)Not specified rsc.org

Theoretical and Computational Studies of Arsenic V Oxide Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate various molecular properties, including energy, geometry, and electronic structure. nih.gov DFT calculations have been instrumental in understanding the surface complex structures and reaction energies of arsenic compounds. nih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process is crucial for obtaining a stable, low-energy molecular structure. For arsenic compounds, DFT calculations are used to optimize geometries and understand their stability. nih.gov For instance, self-consistent density-functional calculations have been used to determine the total energy of arsenic as a function of volume in different structures, identifying the most stable configurations. aps.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of varying potential. Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. This analysis helps in identifying the main binding sites of molecules with receptors. nih.gov

Table 1: Key Applications of DFT in Studying Arsenic Compounds
ApplicationDescriptionKey InsightsReferences
Geometry OptimizationFinding the most stable 3D arrangement of atoms in a molecule.Provides accurate molecular structures and bond lengths/angles. Essential for subsequent property calculations. nih.govaps.org
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict reactive sites for electrophilic and nucleophilic attacks.Identifies potential binding sites and helps understand intermolecular interactions. nih.gov
Reaction Energy ProfilesCalculates the energy changes, including transition state barriers, throughout a chemical reaction.Helps to understand reaction mechanisms and predict the likelihood and speed of reactions. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. researchgate.net Conversely, a small gap indicates higher reactivity. irjweb.com

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated:

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures the resistance of a molecule to changes in its electron distribution. Harder molecules are less reactive. nih.govresearchgate.net

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. Higher softness correlates with higher reactivity. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. ijres.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. ajchem-a.com

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net

Table 2: Global Chemical Reactivity Descriptors
DescriptorFormulaInterpretationReferences
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron. ijres.org
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added. ijres.org
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration. High η means low reactivity. researchgate.net
Chemical Softness (S)S = 1 / ηEase of change in electron configuration. High S means high reactivity. nih.gov
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons. ijres.org
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -(I+A)/2Propensity to accept electrons. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, making it possible to investigate processes like adsorption. acs.orgnih.gov This technique is particularly useful for understanding the adsorption of substances like arsenic from water onto various materials. acs.orgnih.gov

MD simulations can be used to calculate the adsorption energy, which is a key parameter for quantifying the strength of the interaction between an adsorbate (e.g., arsenic species) and an adsorbent surface. A more negative adsorption energy indicates a stronger and more favorable adsorption process. For example, computational studies have been used to screen different metal oxides for their effectiveness in removing arsenic from water by calculating their adsorption capacities. acs.orgnih.gov Research has shown that the adsorption amount is dependent on the binding energy value; a higher binding energy between the arsenic species and the adsorbent leads to greater adsorption. nih.gov

These simulations also provide mechanistic insights into how adsorption occurs at the molecular level. For instance, studies have explored the adsorption of arsenic on materials like graphene, identifying the most favorable adsorption sites (e.g., edge vs. center) and configurations. dntb.gov.ua This level of detail is crucial for designing more efficient adsorbent materials. dntb.gov.ua

The interface between minerals and water is a critical zone where many important geochemical reactions take place, including the adsorption of contaminants like arsenic. digitellinc.comelementsmagazine.org Understanding the complex processes at these interfaces requires molecular-scale characterization. digitellinc.com

Computational modeling, including MD simulations, plays a vital role in elucidating the structure and reactivity at mineral-water interfaces. elementsmagazine.orgacs.org These simulations can model the behavior of water molecules and ions near a mineral surface, providing insights into adsorption thermodynamics and kinetics. digitellinc.com For example, DFT calculations have been used to study the adsorption of As(V) on Mn-oxide surfaces, revealing that As(V) adsorption is more thermodynamically favorable than As(III) adsorption under certain pH conditions, which has implications for the oxidation of As(III). nih.gov The combination of computational models with experimental techniques provides a comprehensive understanding of these complex interfacial systems. acs.org Recent research also highlights that the interfacial water structure itself can significantly influence and drive chemical reactions, a factor that can be explored through advanced thermodynamic and simulation approaches. nih.gov

Ab Initio Molecular Geometries and Quantum Chemical Approaches

Ab initio (Latin for "from the beginning") quantum chemistry methods are computational techniques that rely on fundamental principles of quantum mechanics without using experimental data for calibration. nih.gov These methods are essential for obtaining highly accurate molecular geometries and energies.

Ab initio calculations, such as coupled cluster theory and Møller–Plesset perturbation theory, can provide benchmark-quality results for small molecules, including structures, thermochemistry, and spectroscopic properties. nih.gov For larger and more complex systems, such as arsenic oxide hydrate (B1144303) in a condensed phase, these high-level calculations can be combined with other techniques. One such approach is the use of mixed quantum mechanical/molecular mechanics (QM/MM) methods, where the chemically active region (e.g., the arsenic species and its immediate binding site) is treated with a high-level ab initio method, while the surrounding environment (e.g., the bulk solvent or mineral) is modeled with a less computationally expensive molecular mechanics force field. nih.gov

These quantum chemical approaches are crucial for understanding reaction mechanisms in detail. For example, they can be used to model the potential energy surface of a reaction, identifying transition states and calculating activation barriers. chemrxiv.org This information is vital for predicting reaction rates and understanding how factors like the surrounding environment influence the chemical behavior of arsenic(V) oxide hydrate.

Prediction of Structural and Spectroscopic Properties

Theoretical and computational chemistry offers powerful tools to predict and understand the properties of chemical compounds at an atomic level. For arsenic(V) oxide hydrate (As₂O₅·nH₂O), these methods can provide valuable insights into its three-dimensional structure, the nature of its chemical bonds, and its expected spectroscopic signatures. However, a review of the scientific literature indicates that dedicated theoretical studies focusing specifically on the prediction of structural and spectroscopic properties of crystalline arsenic(V) oxide hydrate are not extensively available. Much of the computational research on pentavalent arsenic compounds has been directed towards understanding the behavior of the arsenate ion (AsO₄³⁻) in aqueous solutions or its adsorption onto mineral surfaces, which is crucial for environmental science applications. materialsproject.orgchemicalbook.commdpi.com

While detailed computational data for arsenic(V) oxide hydrate is scarce, theoretical studies on the closely related anhydrous arsenic(V) oxide (As₂O₅) provide foundational knowledge about the arsenic-oxygen framework. materialsproject.org This anhydrous structure is the parent framework into which water molecules incorporate to form the hydrate. Computational models, such as those available through the Materials Project, have been used to predict the crystal structure of As₂O₅. materialsproject.org These calculations are typically based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Predicted Structural Properties of Anhydrous Arsenic(V) Oxide

Computational studies on anhydrous As₂O₅ predict a complex crystal structure. The Materials Project, for instance, describes a stable orthorhombic crystal structure for As₂O₅. materialsproject.org Within this structure, there are distinct coordination environments for the arsenic atoms; some are bonded to four oxygen atoms forming tetrahedra (AsO₄), while others are bonded to six oxygen atoms, forming octahedra (AsO₆). materialsproject.orgwikipedia.org These polyhedra are linked by sharing corners, creating a three-dimensional network. wikipedia.org

Below are tables of predicted structural parameters for anhydrous As₂O₅, derived from computational models.

Table 1: Predicted Coordination and Bond Distances for Arsenic Sites in Anhydrous As₂O₅

Site Coordination Geometry Predicted As-O Bond Lengths (Å)
As⁵⁺ (1) Tetrahedral (AsO₄) 1.68 - 1.71
As⁵⁺ (2) Octahedral (AsO₆) 1.79 - 1.85

Data sourced from computational models of orthorhombic As₂O₅. materialsproject.org

Table 2: Predicted Geometry for Oxygen Sites in Anhydrous As₂O₅

Site Bonding Geometry Predicted Angle
O²⁻ (1) Bent (As-O-As) 120°
O²⁻ (2) Bent (As-O-As) 120°
O²⁻ (3) Distorted Bent (As-O-As) 150°
O²⁻ (4) Distorted Bent (As-O-As) 120°
O²⁻ (5) Distorted Bent (As-O-As) 120°

Data sourced from computational models of orthorhombic As₂O₅. materialsproject.org

Spectroscopic Properties

The prediction of spectroscopic properties, such as infrared (IR) and Raman spectra, is a common application of computational chemistry. These calculations can determine the vibrational frequencies of chemical bonds within a molecule or crystal. For a given compound, the number and frequencies of these vibrational modes are characteristic and can be used for identification.

While experimental IR and Raman spectra for arsenic compounds are available, detailed theoretical studies that calculate and assign the vibrational modes specifically for arsenic(V) oxide hydrate are not readily found in the surveyed literature. Theoretical work has been done on the vibrational spectra of related species, such as arsenate and protonated arsenates in aqueous solutions, which helps in the interpretation of experimental spectra of these species. nih.gov However, without specific computational models for the crystalline hydrate, a detailed table of predicted spectroscopic properties cannot be provided. Such a study would be a valuable contribution to the understanding of this compound.

Environmental Geochemistry and Mobility Mechanistic Focus

Mechanisms of Arsenic(V) Hydrate (B1144303) Transport and Immobilization in Aquatic Systems

The transport and immobilization of arsenate in aquatic systems are primarily controlled by two key processes: sorption onto mineral surfaces and coprecipitation with metal oxides. These mechanisms effectively transfer arsenic from the dissolved phase to the solid phase, thereby reducing its mobility.

Sorption: Arsenate has a strong affinity for the surfaces of various minerals, particularly iron (hydr)oxides such as ferrihydrite and goethite. researchgate.netnih.govdss.go.th This process, known as adsorption, involves the binding of arsenate ions to the mineral surface. The extent of adsorption is highly dependent on pH. Generally, arsenate adsorption is more favorable at lower pH values (below approximately 7-8), where the mineral surfaces are typically positively charged, attracting the negatively charged arsenate oxyanions. researchgate.netresearchgate.net The adsorption process can be described by isotherms, such as the Langmuir and Freundlich models, which quantify the relationship between the concentration of arsenate in solution and the amount adsorbed onto the solid phase at equilibrium. nih.gov

Coprecipitation: This process involves the incorporation of arsenate into the structure of a newly forming mineral. acs.orgacs.org A significant mechanism for arsenic immobilization in many environments is its coprecipitation with iron(III) precipitates that form from the oxidation of dissolved iron(II). taylorfrancis.com As iron (hydr)oxides precipitate, arsenate ions can be integrated into the mineral lattice or become entrapped within the growing solid, leading to very effective removal from the aqueous phase. acs.orgnih.gov The presence of other ions in the water, such as phosphate (B84403), silicate (B1173343), and calcium, can influence the structure and reactivity of the resulting iron precipitates and, consequently, the efficiency of arsenate removal and its long-term stability. taylorfrancis.com For instance, silicate can inhibit the crystallization of iron (hydr)oxides, leading to more amorphous phases with higher surface areas and greater arsenic sorption capacity. taylorfrancis.com

The following table summarizes the maximum adsorption capacities of various iron-based adsorbents for arsenate, highlighting the effectiveness of these materials in immobilizing arsenic(V).

AdsorbentConcentration Range (mg/L)pHMaximum Adsorption Capacity (mg/g)Reference
Fe–sericite composite powder1–305.99–6.1113.21 nih.gov
Fe–sericite composite beads1–306.82–6.857.11 nih.gov
Iron oxide-impregnated charred granulated attapulgite0.05–20075.09 nih.gov
Waste Fe-Mn oxides embedded in chitosan10–190726.80 nih.gov
Zero-valent iron–biochar complexes (Red oak)1–25-15.58 nih.gov
Zero-valent iron–biochar complexes (Switchgrass)1–25-7.92 nih.gov
Iron hydroxide0.1–571245.45 nih.gov

Role of Mineral-Water Interface Reactions in Geochemical Cycling

Reactions occurring at the mineral-water interface are central to the geochemical cycling of arsenic(V) hydrate. elementsmagazine.orgresearchgate.netunifi.it These reactions determine whether arsenate is sequestered from or released into the water column. The primary mechanism governing the interaction of arsenate with mineral surfaces is surface complexation.

Surface Complexation: Spectroscopic studies have provided strong evidence that arsenate forms inner-sphere complexes with the surfaces of iron (hydr)oxides like goethite and ferrihydrite. dss.go.thgeologyscience.ru This means that the arsenate ion directly binds to the metal ions (e.g., Fe³⁺) on the mineral surface, without an intervening water molecule. The formation of these strong covalent bonds is a key reason for the high affinity of arsenate for these mineral surfaces.

The specific type of inner-sphere complex can vary. Bidentate binuclear complexes, where two of the oxygen atoms of the arsenate tetrahedron bond to two different surface iron atoms, are commonly reported. dss.go.thgeologyscience.ru Monodentate complexes, involving a bond to a single surface iron atom, may also occur. geologyscience.ru The geometry of these surface complexes influences the stability of the adsorbed arsenate.

The adsorption of arsenate onto a mineral surface alters the surface charge of the mineral. dss.go.th The binding of negatively charged arsenate anions leads to a reduction in the net positive surface charge or an increase in the net negative surface charge, which can be measured as a shift in the point of zero charge (PZC) of the mineral. dss.go.th

The following table presents the surface complexes formed by arsenate on different minerals, as determined by modeling and spectroscopic techniques.

MineralDominant Surface Complex TypeKey FindingsReference
Goethite (α-FeOOH)Bidentate binuclear inner-sphereEXAFS and FTIR studies confirm direct bonding of arsenate to the goethite surface. dss.go.thgeologyscience.ru
FerrihydriteBidentate binuclear inner-sphereArsenate adsorption leads to a significant reduction in surface charge. dss.go.th
Kaolinite, Montmorillonite, IlliteInner-sphere complexesAdsorption is pH-dependent and can be described by surface complexation models. usda.gov
Amorphous Aluminum HydroxideInner-sphere complexesArsenate has a strong affinity for aluminum oxide surfaces. acs.org

Influence of Organic Matter on Arsenic(V) Hydrate Speciation and Mobility

Natural organic matter (NOM), a complex mixture of organic compounds found in all natural waters, can significantly influence the speciation and mobility of arsenate. icevirtuallibrary.com Dissolved organic matter (DOM), the soluble fraction of NOM, can interact with arsenate in two primary ways: through direct complexation in the aqueous phase and by competing for adsorption sites on mineral surfaces.

Competition for Adsorption Sites: Dissolved organic matter can compete with arsenate for adsorption sites on mineral surfaces. nih.govnih.gov Many of the functional groups on organic matter molecules (e.g., carboxyl and phenolic groups) can also bind to mineral surfaces. When DOM is present in high concentrations, it can occupy a significant portion of the available adsorption sites, thereby reducing the capacity of the mineral to adsorb arsenate and increasing the mobility of arsenic. nih.gov The extent of this competition depends on the type of organic matter, the type of mineral, and the pH of the system. For example, some studies have found that certain types of organic acids are more effective at inhibiting arsenate adsorption on ferrihydrite than others. nih.gov

The following table shows the logarithmic conditional stability constants (log K) for arsenite-humic acid complexes at different pH values. While this data is for arsenite, it illustrates the potential for complexation between arsenic species and humic substances.

pHBinding Sitelog K (L/mol)Reference
5.2Strong (S1)7.0 nih.govnih.gov
7.0Strong (S1)6.5 nih.govnih.gov
9.3Strong (S1)5.9 nih.govnih.gov
5.2Weak (S2)~5.0-6.0 nih.govnih.gov
7.0Weak (S2)~4.5-5.5 nih.govnih.gov
9.3Weak (S2)~4.0-5.0 nih.govnih.gov

Geochemical Modeling of Arsenic(V) Hydrate Behavior in Complex Environmental Systems

Geochemical models are powerful tools used to simulate the complex interplay of physical, chemical, and biological processes that control the fate and transport of contaminants like arsenic in the environment. researchgate.netwikipedia.org These models can integrate various processes, including aqueous speciation, mineral dissolution and precipitation, and surface reactions, to predict the distribution of arsenic between the aqueous and solid phases over time and space.

Surface Complexation Models (SCMs): A key component of geochemical models for arsenic is the surface complexation model. SCMs provide a mechanistic description of adsorption reactions at the mineral-water interface. researchgate.netusda.gov These models treat the mineral surface as having a set of reactive sites that can bind with ions from the solution. By defining the types of surface complexes that can form and their corresponding equilibrium constants, SCMs can accurately predict arsenate adsorption under a wide range of conditions, including varying pH, ionic strength, and the presence of competing ions. researchgate.net

Reactive Transport Models (RTMs): To simulate the movement of arsenic in a dynamic system, such as groundwater flowing through an aquifer, SCMs are often incorporated into reactive transport models. usgs.govresearchgate.netnih.gov RTMs couple the chemical reaction calculations with equations that describe solute transport via advection (flow with the water) and dispersion (spreading). wikipedia.org These models can be used to predict the movement of an arsenic plume, assess the effectiveness of remediation strategies, and understand the long-term behavior of arsenic in complex geological systems. usgs.govresearchgate.net

Software packages such as PHREEQC are widely used for geochemical modeling and have been successfully applied to simulate arsenic behavior. nih.govresearchgate.netsummitwr.comusgs.gov These models can be calibrated with laboratory and field data to improve their predictive capabilities. usgs.gov For example, reactive transport modeling has been used to confirm that the injection of nitrate (B79036) into anoxic groundwater can lead to the oxidation of Fe(II), precipitation of iron (hydr)oxides, and subsequent sorption of both As(V) and As(III), effectively attenuating arsenic concentrations. usgs.gov

Applications and Advanced Materials Science Incorporating Arsenic V Oxide Hydrate

Role in Catalytic Processes and Catalyst Design

Arsenic(V) oxide plays a multifaceted role in catalysis, where it can act as a component that influences catalyst activity and selectivity. Its impact is particularly notable in complex catalytic systems designed for environmental applications, such as pollution control.

Research into commercial V₂O₅–WO₃/TiO₂ catalysts, widely used for selective catalytic reduction (SCR) of NOx from industrial emissions, has shown that arsenic species have a significant effect. acs.orgresearchgate.net While often considered a catalyst poison, studies reveal a more nuanced interaction. The presence of As₂O₅ can deactivate the primary deNOx reaction by attacking V=O active sites to form As–O–V bonds. acs.org However, this interaction can concurrently lead to the oxidation of NO to NO₂, which in turn facilitates the V⁵⁺–V⁴⁺ redox cycle, thereby promoting the oxidation of other pollutants like chlorobenzene. acs.org

In some cases, arsenic oxides participate directly in novel catalytic cycles. A recently described cycle for the hydration of nitriles to amides utilizes a combination of palladium chloride and arsenic trioxide, which would exist in equilibrium with its hydrated and oxidized forms under reaction conditions. frontiersin.org This process operates under mild conditions (neutral pH, 60°C), highlighting the potential for designing new catalytic systems based on arsenic's unique reactivity. frontiersin.org

Table 1: Effects of Arsenic Oxide on V₂O₅–WO₃/TiO₂ Catalyst Performance

Catalyst System Pollutant(s) Observed Effect of Arsenic(V) Oxide Mechanism Reference
V₂O₅–WO₃/TiO₂ NOx Deactivation of deNOx reaction Strong interaction with V=O sites, forming As-O-V bonds. acs.org
V₂O₅–WO₃/TiO₂ Chlorobenzene (CB) Promotion of CB oxidation Facilitates NO to NO₂ oxidation, enhancing the V⁵⁺–V⁴⁺ redox cycle. acs.org
V₂O₅–WO₃/TiO₂ NH₃ (for SCR) Inhibition of NH₃ adsorption As₂O₅ forms a dense layer on the catalyst surface, blocking active sites. researchgate.net

Integration into Advanced Functional Materials

Arsenic(V) oxide hydrate (B1144303) and its anhydrous form are incorporated into various advanced materials to impart specific electrical, optical, and structural properties.

Arsenic is a well-established n-type dopant for silicon, used to create the charge carriers necessary for modern electronic devices. wikipedia.orgstanford.edu In semiconductor manufacturing, doping involves the intentional introduction of impurities to modulate the electrical properties of the intrinsic semiconductor. waferworld.com Arsenic is favored for creating shallow, abrupt junctions due to its lower diffusion rate compared to other dopants like phosphorus. wikipedia.orgstanford.edu

Arsenic oxides, such as arsenic trioxide (As₂O₃) and arsenic pentoxide (As₂O₅), serve as solid sources for the diffusion process. wikipedia.org The oxide is applied to the surface of the silicon wafer, and a high-temperature "drive-in" step causes the arsenic atoms to diffuse into the silicon lattice, substituting silicon atoms and providing an excess electron, thereby creating n-type conductivity. wikipedia.org

Furthermore, arsenic doping has been successfully used to synthesize p-type zinc oxide (ZnO) thin films, a material of great interest for UV light-emitters and transparent electronics. aip.orgoptica.org In this process, a ZnO target mixed with As₂O₃ is used in pulsed laser deposition. aip.org It is proposed that an As(Zn)–2V(Zn) complex (an arsenic atom on a zinc site paired with two zinc vacancies) acts as the acceptor, creating the "holes" required for p-type conductivity. aip.orgoptica.org

Table 2: Research Findings on Arsenic Doping in Semiconductors

Semiconductor Dopant Source Doping Method Resulting Type Key Finding Reference
Silicon (Si) Arsenic Trioxide (As₂O₃) Diffusion n-type Slower diffusion allows for more controllable and abrupt junctions. wikipedia.org
Zinc Oxide (ZnO) Arsenic Trioxide (As₂O₃) Pulsed Laser Deposition p-type Formation of As(Zn)–2V(Zn) acceptor complex. aip.org

Arsenic(V) oxide is a thermally stable source of arsenic suitable for glass, optic, and ceramic applications. americanelements.com In glassmaking, it functions primarily as a "fining agent." digitalfire.comresearchgate.net During the melting of raw materials, small gas bubbles (like CO₂ and SO₂) can become trapped in the molten glass. Arsenic oxide, when added to the batch, decomposes at high temperatures, releasing larger oxygen bubbles that sweep through the melt, collecting the smaller bubbles and driving them out, resulting in a clearer, more transparent final product. digitalfire.comresearchgate.net

Advanced Adsorbent Development (focus on material science aspects)

The study of how arsenate—the oxyanion of arsenic(V) oxide in aqueous solution—interacts with various materials is a cornerstone of environmental materials science. This research drives the development of advanced adsorbents for water purification. The focus here is on the material science of the adsorbents developed to capture this specific compound.

A wide array of nanostructured materials has been synthesized and characterized for the express purpose of adsorbing arsenate. Iron-based materials are the most common, owing to the strong affinity between iron oxides and arsenic. Researchers have synthesized iron oxide nanoparticles (Fe₂O₃-NPs) and aluminum oxide nanoparticles (Al₂O₃-NPs) and characterized them using techniques like FT-IR and XRD spectroscopy to confirm their suitability for arsenate removal. researchgate.net Other advanced materials include:

Layered Double Hydroxides (LDHs): Calcined MgFe-LDHs loaded with manganese dioxide (MnO₂) have been synthesized to create materials with high specific surface areas and uniformly dispersed active sites for As(V) adsorption. nih.gov

Graphene-Based Composites: Graphene oxide (GO) is used as a support to anchor other functional materials, such as goethite, zirconium, and gadolinium oxides, creating nanocomposites with modified porous structures and surface charges tailored for arsenate capture. nih.gov

Coated Carbon Nanotubes: Novel adsorbents have been prepared by coating carbon nanotubes (CNTs) with hydrated zirconium oxide (ZrO(OH)₂), creating a nanometer-thick layer that is highly effective for adsorbing both As(III) and As(V). researchgate.net

Characterization of these materials is crucial. Techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) are used to understand the morphology, crystalline structure, and surface chemistry of the adsorbents, which are critical factors in their adsorption performance. nih.govresearchgate.net

Understanding the kinetics and thermodynamics of arsenate adsorption is essential for designing efficient water treatment systems.

Adsorption Kinetics describes the rate of adsorbate uptake. Studies on various novel materials consistently show that the adsorption of arsenate often follows a pseudo-second-order kinetic model. nih.govresearchgate.net This indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and arsenate ions. nih.gov

Table 3: Kinetic Model Parameters for Arsenate (As(V)) Adsorption

Adsorbent Material Kinetic Model Rate Constant (k₂) (g/mg·min) Equilibrium Adsorption Capacity (qₑ) (mg/g) Reference
NZVI/Activated Carbon Pseudo-second-order Not specified 1.854 - 1.998 nih.gov
WMOD Zeolite Pseudo-second-order Not specified Not specified researchgate.net
S-nZVI Pseudo-second-order Not specified 95.76 nih.gov

Adsorption Thermodynamics are studied using isotherms, which describe the equilibrium distribution of arsenate between the liquid and solid phases at a constant temperature. The Langmuir and Freundlich isotherm models are most commonly applied.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface. It is often used to calculate the maximum adsorption capacity (Qₘₐₓ). For example, CuO nanoparticles synthesized via a green route showed a maximum adsorption capacity for As(V) of 1.17 mg/g. mdpi.com

The Freundlich model describes multilayer adsorption on a heterogeneous surface. nih.gov

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the nature of the adsorption process. A negative ΔG° indicates a spontaneous process. A positive ΔH° suggests the process is endothermic, meaning adsorption is favored at higher temperatures, as observed with magnetite nanoparticles and certain zeolites. researchgate.netacs.org

Advanced Analytical Methodologies for Arsenic V Hydrate Characterization in Research Matrices

Hyphenated Techniques for Speciation Analysis

Hyphenated techniques, which combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are indispensable for arsenic speciation analysis. nih.govscirp.org These methods allow for the differentiation and quantification of various arsenic species, including the inorganic forms arsenite (As(III)) and arsenate (As(V)), as well as organic arsenic compounds. nih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for arsenic speciation. nih.govjfda-online.comnih.gov This method offers high sensitivity and selectivity, enabling the determination of various arsenic species in complex matrices such as environmental and biological samples. nih.gov

The separation of arsenic species is typically achieved using an anion-exchange column. nih.govjfda-online.com A gradient elution with a mobile phase, often containing ammonium (B1175870) carbonate, allows for the effective separation of species like As(III), As(V), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govnih.gov The separated analytes are then introduced into the ICP-MS, where they are atomized and ionized in a high-temperature plasma. The resulting ions are then guided into a mass spectrometer for detection and quantification based on their mass-to-charge ratio. nih.gov

This technique has been successfully applied to various research matrices, including human serum and urine, to quantify different arsenic species. nih.govnih.gov The method's detection limits are typically in the low ng/mL range, making it suitable for trace-level analysis. nih.govnih.gov

Table 1: HPLC-ICP-MS Operating Conditions for Arsenic Speciation

ParameterValue
HPLC ColumnHamilton PRP-X100 strong anion-exchange
Mobile PhaseGradient of ammonium carbonate, disodium (B8443419) EDTA, and methanol (B129727) (pH 9.0)
DetectorInductively Coupled Plasma Mass Spectrometer (ICP-MS)
Method Detection Limit (MDL)0.3–1.5 ng·mL⁻¹
Method Quantitation Limit (MQL)1.0–5.0 ng·mL⁻¹

This table presents typical operating conditions and performance metrics for the HPLC-ICP-MS analysis of arsenic species, based on a study by Le et al. (2018). nih.govnih.gov

Ion Chromatography (IC) Coupled with Advanced Detectors

Ion Chromatography (IC) is another robust separation technique frequently employed for arsenic speciation. thermofisher.comoup.com When coupled with advanced detectors like ICP-MS, it provides excellent capabilities for separating and quantifying inorganic arsenic species such as arsenite (As(III)) and arsenate (As(V)). thermofisher.comnih.gov

The separation in IC is based on the interaction of the charged arsenic species with an ion-exchange stationary phase. oup.com By manipulating the eluent composition and pH, a good separation of As(III) and As(V) can be achieved. oup.com Following separation, the eluent is introduced into the ICP-MS for sensitive and element-specific detection. psu.edu The use of a hydride generation (HG) unit as an interface between the IC and ICP-MS can further enhance sensitivity by converting the arsenic species into their volatile hydrides. psu.edu

IC-ICP-MS has been validated for the direct determination of As(III) and As(V) in various water matrices, including seawater, with good accuracy and precision. nih.gov The method demonstrates quantitative recoveries and minimal interconversion between the arsenic species during analysis. nih.gov

Spectroscopic Techniques for In Situ and Ex Situ Analysis

Spectroscopic techniques are invaluable for providing molecular-level information about the chemical form and local environment of arsenic in various matrices. These methods can be applied both in situ (in its original place) and ex situ (after removal from its original place). usgs.gov

Synchrotron-based X-ray Techniques (e.g., micro-XRF mapping)

Synchrotron-based X-ray techniques offer powerful, non-destructive, and element-specific analysis of arsenic speciation in solid-phase samples. usgs.gov Techniques like micro-X-ray Fluorescence (μ-XRF) mapping and X-ray Absorption Near-Edge Structure (XANES) spectroscopy are particularly useful. rsc.orgacs.org

μ-XRF mapping allows for the visualization of the spatial distribution of arsenic within a sample at a microscopic level. acs.org By scanning the sample with a focused X-ray beam, elemental maps can be generated, revealing areas of arsenic accumulation. rsc.orgacs.org

XANES spectroscopy provides information about the oxidation state and coordination chemistry of arsenic. rsc.orgaip.org By analyzing the absorption edge energy and features of the XANES spectrum, the proportions of different arsenic species, such as As(III) and As(V), can be determined. rsc.orgaip.org This is often achieved by fitting the experimental spectrum with a linear combination of spectra from known arsenic standard compounds. rsc.org These techniques have been used to speciate arsenic in various environmental samples, including airborne particulates and mine waste. rsc.orgaip.org

Table 2: Application of Synchrotron Techniques for Arsenic Speciation in Airborne Particulates

TechniqueInformation ObtainedKey Finding
Synchrotron Radiation X-ray Fluorescence (SR-XRF)Elemental maps of arsenic distributionHigh arsenic content found in total suspended particulates from an industrial area. rsc.org
X-ray Absorption Near Edge Structure (XANES)Speciation of arsenic (oxidation state)In selected high-concentration spots, arsenic was found to be predominantly in the trivalent state (82% As(III)) with a smaller fraction in the pentavalent state (18% As(V)). rsc.org

This table summarizes the findings of a study by de Almeida et al. that utilized synchrotron techniques to characterize arsenic in ambient air particulates. rsc.org

Attenuated Total Reflection - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection - Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive technique that can provide detailed information about the vibrational modes of molecules, which is useful for studying the adsorption of arsenic species onto mineral surfaces. acs.orgnih.gov This technique is particularly valuable for in situ studies of the interactions between arsenate and iron (oxyhydr)oxides, which are important sorbents for arsenic in the environment.

By measuring the infrared spectrum of a sample in contact with an internal reflection element, ATR-FTIR can identify the specific functional groups and bonding arrangements of adsorbed species. acs.org For arsenate adsorbed on iron oxides, ATR-FTIR spectra can reveal the formation of inner-sphere surface complexes. The position and shape of the As-O stretching bands in the FTIR spectrum can provide insights into the coordination of the arsenate molecule to the mineral surface (e.g., monodentate or bidentate complexes). researchgate.net Studies have shown that the nature of these surface complexes can be influenced by factors such as pH. acs.org

Electrochemical Methods (e.g., Anodic Stripping Voltammetry for mechanistic studies)

Electrochemical methods, particularly Anodic Stripping Voltammetry (ASV), offer a highly sensitive and cost-effective approach for the determination of trace levels of arsenic. nih.gov ASV is particularly useful for mechanistic studies of arsenic redox reactions and its interactions at electrode surfaces. metrohm.com

The ASV analysis of arsenic typically involves a two-step process. nih.gov First, arsenic is preconcentrated onto the working electrode by applying a negative potential, which reduces As(III) to elemental arsenic (As(0)). nih.govmetrohm.com In the second step, the potential is scanned in the positive direction, which strips the deposited arsenic from the electrode by oxidizing it back to As(III). nih.govmetrohm.com The resulting current peak is proportional to the concentration of arsenic in the sample. nih.gov

Gold electrodes are commonly used as the working electrode for arsenic determination due to their favorable properties for arsenic deposition and stripping. nih.govsci-hub.se By carefully selecting the deposition potential, it is possible to differentiate between As(III) and total inorganic arsenic (As(III) + As(V)), as As(V) is not directly reduced at less negative potentials. metrohm.commetrohm.com For the determination of total inorganic arsenic, a more negative potential is applied to reduce both As(III) and As(V) to As(0). metrohm.commetrohm.com

Emerging Analytical Approaches for Structural and Chemical State Probing

The ongoing demand for more sensitive, rapid, and field-deployable methods for arsenic analysis has spurred the development of emerging analytical approaches. These novel techniques aim to overcome the limitations of traditional methods, offering new ways to probe the structural and chemical state of arsenic compounds like arsenic(V) oxide hydrate (B1144303). Key developments are seen in advanced sample preparation, and the advent of portable and miniaturized analytical systems.

Emerging sample preparation techniques are evolving to be faster, more automated, and environmentally friendlier by minimizing solvent usage. nih.gov Microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are prominent in modern analytical workflows. nih.gov SPME involves the adsorption of analytes onto a coated fiber, followed by thermal desorption for analysis, often by gas chromatography (GC). nih.gov LPME, which can be coupled with techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), uses minimal solvent volumes for extraction. nih.gov These methods are being refined with new, highly selective sorbents and solvents to improve extraction efficiency and selectivity for different arsenic species. nih.gov

In addition to laboratory-based advancements, there is a significant trend toward developing technologies that can be used for in-situ analysis. Microfluidic and electrochemical devices are at the forefront of this movement, offering rapid, portable, and cost-effective analysis of arsenite and arsenate in environmental samples. nih.gov These devices integrate sample preparation, separation, and detection into a single chip, reducing analysis time and reagent consumption. Electrochemical sensors, in particular, show great promise for real-time monitoring of arsenic species in water, providing immediate data for environmental assessment and remediation efforts. While still in development and not yet as robust as the gold-standard LC-ICP-MS, these emerging technologies represent the future of arsenic analysis, where rapid and on-site speciation will be crucial for public health and environmental protection. nih.gov

Future Research Directions and Unresolved Questions in Arsenic V Oxide Hydrate Chemistry

Elucidation of Complex Interfacial Reaction Mechanisms

The interaction of arsenic(V) oxide hydrate (B1144303) with its surrounding environment is largely governed by reactions occurring at its surface. These interfacial phenomena are critical in determining the fate and transport of arsenic in natural and engineered systems. A significant area of future research lies in the detailed elucidation of these complex reaction mechanisms.

The mobility of arsenic in the environment is primarily controlled by its sorption onto the surfaces of metal oxides, such as iron and manganese oxides. nih.govacs.org The presence of natural organic matter (NOM), a common component of natural waters, can significantly influence this process. nih.govacs.org Research has shown that NOM can form aqueous complexes with arsenate and arsenite, and the extent of this complexation is dependent on the origin and composition of the NOM, particularly its cationic metal content. nih.gov Furthermore, NOM can compete with arsenic for sorption sites on metal oxides, leading to increased arsenic mobility. nih.govacs.org

Unresolved questions that demand further investigation include:

The precise nature of surface complexes: While it is known that arsenate forms inner-sphere complexes with metal oxides, the exact coordination and geometry of these complexes with arsenic(V) oxide hydrate under various environmental conditions (e.g., pH, ionic strength, presence of competing ions) require more detailed characterization. Spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) have been instrumental in this area, but higher-resolution studies are needed. nih.govgeologyscience.runih.govunl.edunih.govusda.gov

Kinetics of sorption and desorption: The rates at which arsenic(V) oxide hydrate sorbs to and desorbs from mineral surfaces are not well understood. Future studies should focus on determining these kinetic parameters to improve predictive models of arsenic transport.

Influence of microbial activity: The role of microorganisms in mediating the interfacial reactions of arsenic(V) oxide hydrate is a burgeoning area of research. Microbes can influence arsenic speciation and mobility through enzymatic redox transformations and the production of biofilms, which can alter surface reactivity.

Competitive interactions: The environment is a complex mixture of various ions and molecules. A deeper understanding of the competitive sorption effects between arsenate from arsenic(V) oxide hydrate and other anions (e.g., phosphate (B84403), silicate (B1173343), carbonate) on mineral surfaces is crucial.

Development of Novel Synthetic Pathways with Tunable Properties

The ability to synthesize arsenic(V) oxide hydrate with controlled and tunable properties is a key to unlocking its potential in various applications. While traditional synthesis methods exist, future research will focus on developing novel pathways to produce materials with specific characteristics. This includes controlling particle size, morphology, surface area, and porosity.

Recent advances in nanoscience have opened up possibilities for creating nanostructured arsenic oxides. researchgate.netnanorh.com For instance, the synthesis of arsenic trioxide (As₂O₃) nanoparticles has been explored for applications in cancer therapy. nanorh.comnih.gov Similar approaches could be adapted for arsenic(V) oxide hydrate to create materials with enhanced reactivity or specific functionalities. The synthesis of other metal oxide nanoparticles with tunable properties for applications like arsenic removal further highlights the potential in this area. americanelements.comclu-in.orgmdpi.comfrontiersin.org

Key research directions include:

Template-assisted synthesis: Utilizing templates such as surfactants, polymers, or even biological macromolecules to direct the growth and assembly of arsenic(V) oxide hydrate into desired structures (e.g., nanotubes, nanowires, mesoporous materials).

Hydrothermal and solvothermal methods: These techniques allow for the synthesis of crystalline materials under controlled temperature and pressure, offering a route to produce arsenic(V) oxide hydrate with high purity and specific crystal habits.

Surface functionalization: Modifying the surface of synthesized arsenic(V) oxide hydrate particles with specific functional groups to enhance their affinity for certain pollutants or to improve their compatibility with other materials in composites.

Doping with other elements: Introducing other metal ions into the arsenic(V) oxide hydrate structure to alter its electronic and catalytic properties.

Exploration of New Materials Applications

While arsenic compounds are known for their toxicity, they also possess unique properties that could be harnessed for new technological applications. Historically, arsenic oxides have been used in glass manufacturing as fining and decolorizing agents and in the production of some enamels. digitalfire.comdigitalfire.comnih.gov Arsenic is also used in the semiconductor industry. unipd.itepa.govwikipedia.org

The future exploration of new materials applications for arsenic(V) oxide hydrate requires a careful balance between leveraging its unique properties and ensuring safe handling and disposal. Potential areas for research include:

Catalysis: The catalytic properties of arsenic oxides are not well-explored. Research could investigate the potential of arsenic(V) oxide hydrate, particularly in nanostructured forms, as a catalyst or co-catalyst in various chemical reactions. Studies on the catalytic activity of other metal oxides in oxidation reactions suggest this could be a fruitful area. nih.govacs.orgresearchgate.netacs.org

Advanced Glasses and Ceramics: Moving beyond traditional applications, research could focus on developing new types of glasses and ceramics with enhanced optical, electronic, or mechanical properties by incorporating arsenic(V) oxide hydrate. This could include materials for infrared applications or specialty optical fibers. americanelements.comnih.govresearchgate.net

Energy Storage: The potential of arsenic compounds in energy storage devices is an emerging field. Investigating the electrochemical properties of arsenic(V) oxide hydrate could lead to its use in batteries or supercapacitors. nanorh.com

Sensors: Developing chemical sensors based on arsenic(V) oxide hydrate for the detection of specific gases or chemicals. Its reactivity with various substances could be exploited for this purpose.

Integration of Multi-Omics and Advanced Spectroscopic Approaches

To gain a holistic understanding of the behavior and effects of arsenic(V) oxide hydrate, it is crucial to integrate data from multiple advanced analytical techniques. The combination of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) with advanced spectroscopic methods offers a powerful platform for this purpose.

Multi-omics studies have been increasingly used to investigate the toxicological effects of arsenic exposure, revealing complex cellular responses and identifying potential biomarkers of exposure and disease. nih.govresearchgate.netnih.gov These studies, however, have largely focused on general arsenic exposure rather than on specific arsenic compounds like arsenic(V) oxide hydrate.

Advanced spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS), Raman spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide invaluable information on the speciation, coordination environment, and surface chemistry of arsenic. nih.govnih.govunl.edunih.govusda.govepa.govudel.eduprinceton.eduresearchgate.net

Future research should aim to:

Conduct compound-specific multi-omics studies: Investigate the specific molecular responses of organisms to arsenic(V) oxide hydrate to understand its unique toxicological profile and mechanisms of action.

Correlate spectroscopic and omics data: Integrate data from spectroscopic analyses of arsenic speciation and transformation with multi-omics data to establish clear links between the chemical form of arsenic and its biological effects.

In-situ and real-time monitoring: Develop and apply advanced spectroscopic techniques for the in-situ and real-time monitoring of interfacial reactions and transformations of arsenic(V) oxide hydrate in complex environmental matrices.

Computational modeling of spectroscopic data: Utilize theoretical calculations and computational modeling to aid in the interpretation of complex spectroscopic data and to provide deeper insights into the structure and reactivity of arsenic(V) oxide hydrate.

By pursuing these future research directions, the scientific community can address the unresolved questions surrounding arsenic(V) oxide hydrate, leading to a more comprehensive understanding of its chemistry and a better ability to manage its environmental impact and explore its potential for new applications.

Q & A

Basic Research Questions

Q. How can the hydration state (xH₂O) of As₂O₅·xH₂O be experimentally determined?

  • Methodology : Use thermogravimetric analysis (TGA) to measure mass loss upon heating, correlating with water content. X-ray diffraction (XRD) can identify crystalline phases, such as 3As₂O₅·5H₂O or As₂O₅·2H₂O, which are common hydrated forms. Fast XRD analysis is critical due to the compound’s hygroscopic nature .
  • Example Data :

Hydrate FormMolecular FormulaWater Content (x)
Pyroarsenic AcidAs₂O₅·2H₂O2
Tetrahydrate3As₂O₅·5H₂O~1.67

Q. What are optimal storage conditions for As₂O₅·xH₂O to prevent degradation?

  • Methodology : Store at -20°C in airtight containers under inert gas (e.g., N₂) to minimize moisture absorption and oxidation. Room-temperature transportation is acceptable but limit exposure to humidity .

Q. How is arsenic pentoxide hydrate synthesized in laboratory settings?

  • Methodology : Electrolytic oxidation of arsenic trioxide (As₂O₃) in basic media (e.g., NaOH) using iron electrodes. Post-electrolysis, add lime (CaO) to precipitate impurities and isolate the hydrated product .

Advanced Research Questions

Q. How do conflicting decomposition temperatures for As₂O₅ in literature (200–300°C) arise, and how can they be resolved experimentally?

  • Methodology : Decomposition depends on atmospheric conditions (O₂ partial pressure) and hydration state. Use differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) to track O₂/As₂O₃ release. For example:

ConditionDecomposition Onset (°C)Byproducts
Dry Air315As₄O₆, O₂
Humid Air200AsO₃⁻, H₂O
  • Resolution : Standardize experimental conditions (humidity, heating rate) and report hydration state explicitly .

Q. What thermodynamic models predict phase behavior in systems like Na₂O-SiO₂-As₂O₅ for arsenic immobilization?

  • Methodology : Apply the CALPHAD method to optimize Gibbs energy functions for solid/liquid/gas phases. Validate using phase diagrams from binary systems (e.g., Na₂O-As₂O₅) and extrapolate to ternary systems. Key parameters include As₂O₅-P₂O₅ structural analogies .

Q. How does hydration affect the redox activity of As₂O₅ in aqueous environments?

  • Methodology : Conduct cyclic voltammetry in buffered solutions (pH 1–14) to compare As(V) reduction potentials. Hydrated forms (e.g., H₃AsO₄) exhibit lower redox potentials than anhydrous As₂O₅ due to stabilization by water ligands .

Q. What analytical techniques mitigate challenges in characterizing hygroscopic As₂O₅·xH₂O samples?

  • Methodology : Use gloveboxes with <1% humidity for sample preparation. Pair synchrotron-based X-ray absorption spectroscopy (XAS) with rapid-scan XRD to capture transient structural changes. For example, As K-edge XAS can differentiate As(III) and As(V) oxidation states .

Data Contradiction Analysis

Q. Why do studies report varying arsenic removal efficiencies using As₂O₅·xH₂O in aqueous systems?

  • Resolution : Efficiency depends on hydration state (e.g., As₂O₅·3H₂O vs. anhydrous) and pH. In acidic conditions (pH < 3), hydrated forms dissolve faster, releasing As(V) ions, while alkaline conditions favor precipitation. Standardize initial hydration state and pH in experimental protocols .

Experimental Design Considerations

Q. How to design a kinetic study for As₂O₅·xH₂O decomposition under controlled humidity?

  • Methodology : Use a humidity-controlled TGA chamber. Monitor mass loss (H₂O release) and gas evolution (O₂/As₂O₃) via MS. Vary relative humidity (10–90%) to model environmental degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.